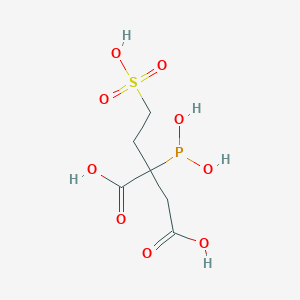
Bromoacetamide, N,N-dihexyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bromoacetamide, N,N-dihexyl- is a chemical compound with the molecular formula C14H28BrNO. It is a derivative of acetamide where the hydrogen atom of the amide group is replaced by a bromine atom, and the nitrogen atom is bonded to two hexyl groups. This compound is known for its applications in organic synthesis, particularly in bromination reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Bromoacetamide, N,N-dihexyl- can be synthesized through the bromination of N,N-dihexylacetamide. The typical reaction involves the use of bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in an organic solvent such as chloroform or dichloromethane at low temperatures to control the reactivity and yield of the product .
Industrial Production Methods
Industrial production of Bromoacetamide, N,N-dihexyl- follows similar synthetic routes but on a larger scale. The process involves the careful handling of bromine and other reagents to ensure safety and efficiency. The reaction conditions are optimized to maximize yield and purity, often involving continuous monitoring and control of temperature and reaction time .
Analyse Des Réactions Chimiques
Types of Reactions
Bromoacetamide, N,N-dihexyl- primarily undergoes substitution reactions due to the presence of the bromine atom. It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles. Additionally, it can undergo oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium cyanide, and amines. The reactions are typically carried out in polar solvents such as water or alcohols.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize Bromoacetamide, N,N-dihexyl-.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium hydroxide can yield N,N-dihexylacetamide, while oxidation with potassium permanganate can produce corresponding carboxylic acids .
Applications De Recherche Scientifique
Bromoacetamide, N,N-dihexyl- has several applications in scientific research:
Organic Synthesis: It is used as a brominating agent in the synthesis of various organic compounds.
Biological Studies: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicinal Chemistry: Researchers explore its use in the development of new pharmaceuticals.
Industrial Applications: It is utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mécanisme D'action
The mechanism of action of Bromoacetamide, N,N-dihexyl- involves the formation of a reactive intermediate through the cleavage of the carbon-bromine bond. This intermediate can then react with various nucleophiles or undergo further chemical transformations. The molecular targets and pathways involved depend on the specific application and reaction conditions .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Bromoacetamide: Similar in structure but lacks the hexyl groups.
N-Bromosuccinimide: Another brominating agent commonly used in organic synthesis.
N-Bromophthalimide: Used for similar bromination reactions but has a different structural framework.
Uniqueness
Bromoacetamide, N,N-dihexyl- is unique due to the presence of the two hexyl groups, which can influence its reactivity and solubility. This structural feature can make it more suitable for specific applications compared to other brominating agents .
Propriétés
Numéro CAS |
204575-47-3 |
|---|---|
Formule moléculaire |
C14H28BrNO |
Poids moléculaire |
306.28 g/mol |
Nom IUPAC |
2-bromo-N,N-dihexylacetamide |
InChI |
InChI=1S/C14H28BrNO/c1-3-5-7-9-11-16(14(17)13-15)12-10-8-6-4-2/h3-13H2,1-2H3 |
Clé InChI |
QAVOJOUQVKLRPP-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCN(CCCCCC)C(=O)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Acetamide, N-[2-[(2-aminophenyl)ethynyl]phenyl]-2,2,2-trifluoro-](/img/structure/B14257459.png)

![2-methoxy-N-[(3S)-nonan-3-yl]aniline](/img/structure/B14257468.png)



![Benzene, [2-methyl-2-(2-propenyloxy)propyl]-](/img/structure/B14257492.png)
![Quinoline, 4-[2-(1,3-dioxolan-2-yl)ethyl]-](/img/structure/B14257493.png)

![O-[2,5-Diiodo-4-(sulfooxy)phenyl]-3-iodo-L-tyrosine](/img/structure/B14257515.png)

![1-Naphthalenol, 2,2'-[2-(phenylmethoxy)ethylidene]bis[4,8-dimethoxy-](/img/structure/B14257530.png)

